molecular formula C11H13BrO4 B2449397 Ethyl 3-bromo-2,6-dimethoxybenzoate CAS No. 1352206-56-4

Ethyl 3-bromo-2,6-dimethoxybenzoate

Cat. No.: B2449397
CAS No.: 1352206-56-4
M. Wt: 289.125
InChI Key: MIKNVTLIXOHBRP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,6-dimethoxybenzoate is a chemical compound with the molecular formula C11H13BrO4 and a molecular weight of 289.13 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Ethyl 3-bromo-2,6-dimethoxybenzoate can be synthesized through the esterification of 3-bromo-2,6-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-bromo-2,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-bromo-2,6-dimethoxybenzoic acid and ethanol.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-2,6-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,6-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert various effects, depending on the specific application.

Comparison with Similar Compounds

Ethyl 3-bromo-2,6-dimethoxybenzoate can be compared with similar compounds such as ethyl 2,6-dimethoxybenzoate . While both compounds share the dimethoxybenzoate core, the presence of the bromine atom in this compound imparts unique reactivity and potential applications. Other similar compounds include mthis compound and propyl 3-bromo-2,6-dimethoxybenzoate, which differ in the alkyl ester group but share similar chemical properties.

Properties

IUPAC Name

ethyl 3-bromo-2,6-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKNVTLIXOHBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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